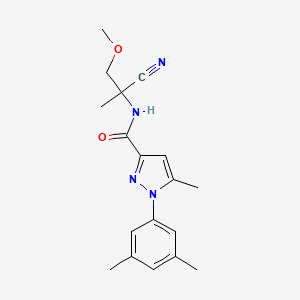
7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, commonly known as Rolipram, is a selective phosphodiesterase-4 (PDE4) inhibitor. It has been extensively studied for its potential applications in treating various diseases, including inflammation, depression, and neurodegenerative disorders.
Mechanism of Action
Rolipram is a selective inhibitor of 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, which is an enzyme that breaks down cAMP. By inhibiting 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, Rolipram increases the levels of cAMP in cells, which can lead to a variety of physiological effects. cAMP is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. In addition, cAMP is involved in the regulation of mood and behavior in the brain.
Biochemical and Physiological Effects:
Rolipram has been shown to have a variety of biochemical and physiological effects. In terms of inflammation, Rolipram has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, Rolipram has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation. In terms of depression, Rolipram has been shown to increase the levels of cAMP and BDNF in the brain, which are involved in the regulation of mood and behavior. Furthermore, Rolipram has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using Rolipram in lab experiments include its selectivity for 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione and its potential therapeutic applications in various diseases. However, there are also limitations to using Rolipram in lab experiments, including its potential toxicity and the need for careful dosing.
Future Directions
There are several future directions for research on Rolipram. One area of research is the development of more selective 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione inhibitors with fewer side effects. Another area of research is the investigation of the potential therapeutic applications of Rolipram in other diseases, such as cancer and autoimmune disorders. Furthermore, there is a need for more research on the mechanism of action of Rolipram and its effects on cellular processes.
Synthesis Methods
The synthesis of 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves the reaction of 3,7-dimethylxanthine with isopentenyl pyrophosphate and piperidine in the presence of a Lewis acid catalyst. The resulting compound is then purified through recrystallization.
Scientific Research Applications
Rolipram has been studied for its potential therapeutic applications in various diseases, including inflammation, depression, and neurodegenerative disorders. Inflammation is a key factor in the pathogenesis of many diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). Rolipram has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Rolipram has been studied for its potential antidepressant effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and brain-derived neurotrophic factor (BDNF) in the brain, which are involved in the regulation of mood and behavior. Furthermore, Rolipram has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-12(2)8-11-22-13-14(19(3)17(24)20(4)15(13)23)18-16(22)21-9-6-5-7-10-21/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEVZJCIWAKSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-(3-methylbutyl)-8-piperidin-1-ylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949902.png)




![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2949909.png)
![6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949910.png)
![3-[[(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2949911.png)
![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2949913.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2949914.png)
![N-(4-methylphenyl)-2-[7-(morpholin-4-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2949916.png)


![N-(5-methyl-1,2-oxazol-3-yl)-3-[(5E)-5-[3-[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2949925.png)